molecular formula C12H17N3 B12529767 N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12529767
M. Wt: 203.28 g/mol
InChI Key: RBAUPCDTSZPCQS-UHFFFAOYSA-N
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Description

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with tert-butylbenzyl bromide or tert-butylbenzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced techniques could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles, amines, and N-oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity, solubility, and interaction with biological targets. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tert-butyl group and a benzimidazole core. Its molecular formula is C₁₃H₁₈N₄, with a molecular weight of approximately 218.31 g/mol. The structural features contribute to its pharmacological potential.

Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors within cellular pathways. These interactions can lead to alterations in gene transcription and cellular signaling processes, which are crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for some tested microorganisms are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Notable findings are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)3.1
HCT116 (Colon Cancer)4.5
U87 (Glioblastoma)5.0

The compound's ability to induce apoptosis in cancer cells was also observed, suggesting mechanisms beyond mere growth inhibition. Flow cytometry analyses indicated that treatment with the compound led to increased apoptotic cell populations over time .

Case Study 1: Antimicrobial Efficacy Against Multidrug-resistant Strains

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited significant antibacterial activity with an MIC of 8 µg/mL, showcasing its potential as a therapeutic agent against resistant infections .

Case Study 2: Anticancer Mechanisms in Breast Cancer Models

In another investigation focusing on breast cancer models, this compound was administered to MCF-7 cells. Results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways involving caspase activation and PARP cleavage. These findings support further exploration into its use as an adjunct therapy in breast cancer treatment .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-tert-butyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,3)14-11-13-9-7-5-6-8-10(9)15(11)4/h5-8H,1-4H3,(H,13,14)

InChI Key

RBAUPCDTSZPCQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=CC=CC=C2N1C

Origin of Product

United States

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